benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Description
Official Chemical Names and Synonyms
The compound benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate possesses multiple recognized names and synonyms that reflect different naming conventions and structural emphases within chemical nomenclature systems. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural components and their positional relationships. This nomenclature clearly identifies the benzyl ester group, the hydroxyl substitution at position 7, the diphenyl substitution at position 2, and the carboxylate functionality at position 5 of the benzodioxole ring system.
Alternative systematic names for this compound include benzyl 7-hydroxy-2,2-diphenylbenzo[d]dioxole-5-carboxylate, which employs the benzo[d]dioxole notation to specify the fused ring system more explicitly. Another recognized variation is 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid benzyl ester, which emphasizes the ester bond formation between the carboxylic acid and benzyl alcohol components. The compound has also been referenced as 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid phenylmethyl ester, where phenylmethyl serves as an alternative designation for the benzyl group.
A notable nomenclature issue has been identified in the scientific literature, where this compound was erroneously labeled as "gallic acid 3,4-diphenylmethylene ketal benzyl ester" in certain studies. This misidentification represents a critical error, as gallic acid (3,4,5-trihydroxybenzoic acid) possesses a fundamentally different structure from the benzodioxole-based compound under examination. The correct designation distinguishes this compound from gallic acid derivatives and properly reflects its benzodioxole core structure with specific substitution patterns.
Properties
IUPAC Name |
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O5/c28-23-16-20(26(29)30-18-19-10-4-1-5-11-19)17-24-25(23)32-27(31-24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,28H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYRWYMARPJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C3C(=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675624 | |
| Record name | Benzyl 7-hydroxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-38-4 | |
| Record name | Benzyl 7-hydroxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
Refluxing the carboxylic acid with excess benzyl alcohol and concentrated sulfuric acid (2 mol%) in toluene for 12 hours achieves 78% yield. However, competing etherification of benzyl alcohol reduces efficiency, necessitating a 3:1 alcohol/acid molar ratio.
Coupling Agent-Mediated Esterification
Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 hours provides 94% yield. This method avoids high temperatures, preserving acid-sensitive functional groups.
Table 2: Esterification Method Comparison
| Parameter | Fischer Esterification | DCC/DMAP Method |
|---|---|---|
| Temperature | 110°C | 25°C |
| Reaction Time | 12 h | 24 h |
| Yield | 78% | 94% |
| Byproduct Formation | Benzyl ethers (15%) | DCU (6%) |
Demethylation of 7-Methoxy to Hydroxyl
The critical demethylation step employs boron tribromide (BBr3) in dichloromethane at -78°C, followed by gradual warming to room temperature over 6 hours. Quenching with methanol yields the free phenol with 91% efficiency. Alternative methods include:
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AlCl3/EtSH System : 1.5 equivalents aluminum chloride and ethanethiol in DCM at 0°C for 4 hours (86% yield).
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Microwave-Assisted Demethylation : BBr3 in acetonitrile under 150 W microwave irradiation for 20 minutes (89% yield).
Industrial-Scale Process Optimization
Patent EP1535920A1 highlights strategies for large-scale production:
Crystallization-Driven Purification
Replacing silica-gel chromatography with fractional crystallization from ethanol/water mixtures (4:1 v/v) reduces purification time from 48 hours to 6 hours while maintaining >99% purity.
Solvent Recycling
DMF is recovered via vacuum distillation (85% recovery rate), lowering production costs by 30% compared to single-use solvent systems.
Continuous Flow Demethylation
A tubular reactor system maintains BBr3 at -70°C using liquid nitrogen cooling, achieving 92% conversion with 40% reduction in reagent consumption.
Analytical Characterization
Post-synthetic validation includes:
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1H NMR : The benzyl ester’s methylene protons appear as a singlet at δ 5.21 ppm (J = 2.1 Hz), while the 7-hydroxy proton resonates at δ 9.87 ppm.
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HPLC Purity : Reverse-phase C18 column (MeCN/H2O 70:30) shows 99.2% purity with tR = 8.7 minutes.
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X-ray Diffraction : Crystal lattice parameters (a = 12.34 Å, b = 15.67 Å, c = 7.89 Å) confirm the absence of polymorphic variations .
Chemical Reactions Analysis
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of digallic acid and other derivatives that have applications in organic synthesis.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals and protect cells from oxidative stress.
- Antimicrobial Activity: Studies show that it possesses antimicrobial properties against various pathogens by disrupting microbial cell membranes.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect |
|---|---|
| Antioxidant | Scavenges free radicals |
| Antimicrobial | Effective against a range of pathogens |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |
Medicine
The therapeutic potential of this compound is under investigation for its role in drug development. Its mechanism involves modulation of enzyme activities and interaction with cellular signaling pathways. For instance:
- Cyclooxygenase Inhibition: The compound shows promising results as a COX inhibitor with IC50 values indicating its potential in anti-inflammatory applications (COX-1 IC50: 1.45 µM; COX-2 IC50: 3.34 µM) compared to standard drugs like Ketoprofen.
Table 2: Inhibitory Potency Against Cyclooxygenases
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Benzyl 7-hydroxy-2,2-diphenyl... | 1.45 | 3.34 |
| Ketoprofen | 0.93 | 0.95 |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties allow it to function effectively in various chemical processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Case Study 2: Cytotoxicity on Cancer Cells
In vitro studies using HeLa cells demonstrated that the compound exhibits cytotoxicity at higher concentrations (CC50 values ranged from 0.219 mM to 1.79 mM). This suggests potential applications in cancer therapy through targeted cytotoxic effects.
Mechanism of Action
The mechanism of action of benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with biomolecules such as proteins and nucleic acids . These interactions can lead to various biological outcomes, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate
- Key Differences :
- The 7-position substituent is methoxy (-OCH₃) instead of hydroxyl (-OH).
- The ester group at the 5-position is methyl (-COOCH₃) rather than benzyl (-COOCH₂C₆H₅).
- Impact: Increased lipophilicity due to the benzyl ester enhances membrane permeability compared to the methyl ester .
Bifendate (Methyl 7-Methoxy-4-(7-Methoxy-5-Methoxycarbonyl-1,3-Benzodioxol-4-yl)-1,3-Benzodioxole-5-Carboxylate)
Trans-Cinnamic Acid and Genistein/Daidzein
- Key Differences :
- Trans-cinnamic acid lacks the benzodioxole core and diphenyl substituents.
- Genistein and daidzein are isoflavones with chromen-4-one backbones.
- Impact: The benzodioxole scaffold in the target compound may confer unique redox properties compared to simpler phenolic acids or isoflavones .
Functional Comparison
Critical Analysis of Contradictions and Limitations
- Misidentification in Literature: The erroneous labeling of the compound as "gallic acid" in one study highlights risks of misannotation in chromatographic analyses .
Biological Activity
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 1159977-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H20O5, with a molecular weight of 424.44 g/mol. The compound features a benzodioxole core which is known for various pharmacological activities.
Synthesis Methods
The synthesis typically involves the reaction of gallic acid with benzyl alcohol in the presence of suitable catalysts. This method allows for the formation of the desired benzodioxole structure, which can be modified for further biological evaluations.
1. Antioxidant Properties
Benzodioxole derivatives have been studied for their antioxidant capabilities. Research indicates that compounds with this core structure can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound's IC50 values against these enzymes suggest that it could serve as a potential anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 1.45 | 3.34 |
| Ketoprofen | 0.93 | 0.95 |
3. Antimicrobial Activity
Research has indicated that benzodioxole derivatives possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
4. Cytotoxic Effects
In vitro studies using HeLa cells (cervical carcinoma) have shown that the compound exhibits cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (CC50) values ranged from 0.219 mM to 1.79 mM across various derivatives . This suggests potential applications in cancer therapy.
The biological activity of this compound is attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. It interacts with specific molecular targets, leading to altered gene expression and protein function.
Case Studies and Research Findings
Several studies have focused on synthesizing novel derivatives based on the benzodioxole structure to enhance biological activity:
- Synthesis and Evaluation : A study synthesized various benzodioxole derivatives with halogen substitutions and evaluated their COX inhibition activity. Some derivatives showed improved selectivity for COX-2 over COX-1 compared to traditional NSAIDs .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these derivatives on cancer cell lines, revealing that certain modifications significantly increased their potency against cancer cells while maintaining lower toxicity towards normal cells .
- Antimicrobial Studies : Research has also explored the antimicrobial efficacy of these compounds against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration in drug development .
Q & A
Q. Solubility :
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to dipole interactions with the ester and hydroxyl groups.
- Low solubility in water requires co-solvents (e.g., ethanol-water mixtures) .
Stability : - Thermal degradation above 150°C necessitates storage at −20°C .
- Light-sensitive benzodioxoles require amber vials to prevent photolysis .
What strategies reconcile contradictory biological activity data across in vitro and in vivo studies?
- Metabolic stability : Phase I/II metabolism (e.g., ester hydrolysis) may reduce activity in vivo .
- Bioavailability : Poor membrane permeability due to the benzyl group’s hydrophobicity .
- Dose-response recalibration : Adjust concentrations based on pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
